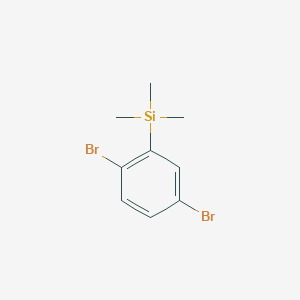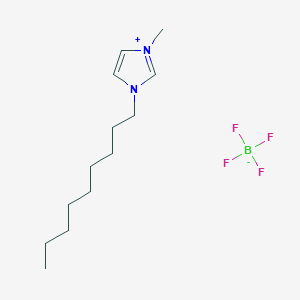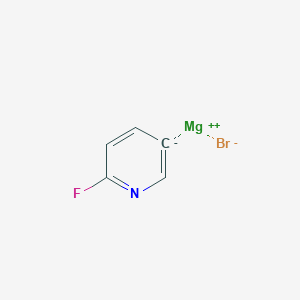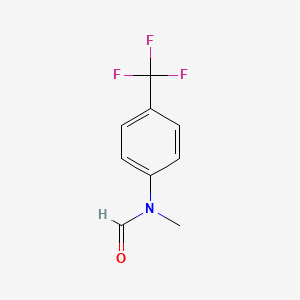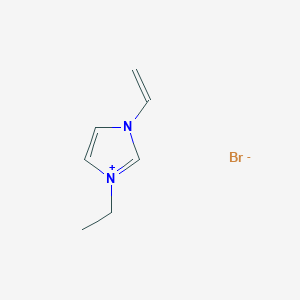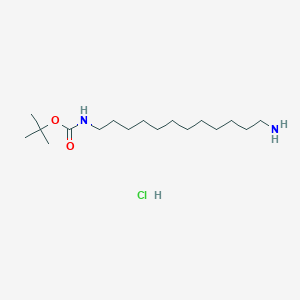
Boc-DADod*HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is primarily utilized for its protective properties in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Biochemische Analyse
Biochemical Properties
The tert-butoxycarbonyl (Boc) group in Boc-DADod*HCl is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. The Boc group is known to play a significant role in organic synthesis . It is used to protect amines during the synthesis of complex molecules, including peptides and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves the protection and deprotection of amines. The Boc group can be removed with mild acid . Protonation into the oxocarbenium triggers fragmentation into a stabilized tertiary cation (inductive effect). It later deprotonates to form gaseous isobutene .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the conditions of the deprotection process . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented in the literature. The Boc group is known to play a significant role in the synthesis of complex molecules, including peptides and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Boc-DADod*HCl typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc-protected compound is then treated with hydrochloric acid (HCl) to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of solvent-free conditions and sustainable methods, such as the ex situ generation of hydrogen chloride gas, has been explored to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DADod*HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with HCl, to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate: Used for the initial protection of the amino group.
Major Products Formed
Free Amine: Formed after the deprotection of the Boc group.
Substituted Amines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Boc-DADod*HCl has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the protection of amino groups in biomolecules during various biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Boc-DADod*HCl involves the protection of amino groups through the formation of a stable Boc derivative. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate, forming a carbamate linkage. Under acidic conditions, the Boc group is protonated and subsequently removed, yielding the free amine . This process is crucial in organic synthesis as it allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-protected Amines: Similar to Boc-DADod*HCl, these compounds are used for the protection of amino groups in organic synthesis.
Fmoc-protected Amines: Another class of compounds used for amino protection, but they are removed under basic conditions rather than acidic.
Uniqueness
This compound is unique due to its stability under basic conditions and its ability to be removed under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .
Eigenschaften
IUPAC Name |
tert-butyl N-(12-aminododecyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O2.ClH/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18;/h4-15,18H2,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYOACGULWTOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
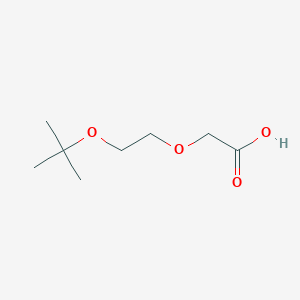
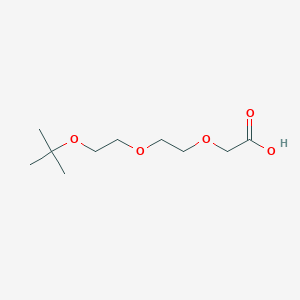

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6359784.png)
